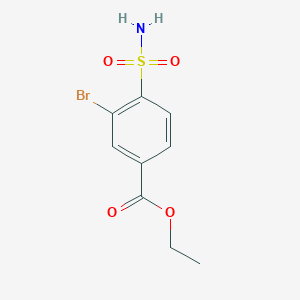

Ethyl 3-bromo-4-sulfamoylbenzoate

説明

特性

分子式 |

C9H10BrNO4S |

|---|---|

分子量 |

308.15 g/mol |

IUPAC名 |

ethyl 3-bromo-4-sulfamoylbenzoate |

InChI |

InChI=1S/C9H10BrNO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) |

InChIキー |

SNQKJPNJOFJOEF-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Br |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

Research Outcomes and Analytical Data

Yield and Purity

Characterization Data

Reaction Optimization

- The use of potassium persulfate as an oxidizing agent in bromination has been optimized to 1.3–1.7 equivalents for best yields.

- Acid type and concentration (e.g., sulfuric acid at 0.05–0.2 equivalents) influence reaction rates and selectivity.

- Temperature control between 15 °C and 65 °C is critical for minimizing side reactions.

Summary Table of Preparation Parameters

化学反応の分析

Types of Reactions

Ethyl 3-bromo-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates.

Oxidation: Products include sulfonic acids.

Reduction: Products include amines.

Coupling Reactions: Products include biaryl compounds.

科学的研究の応用

Ethyl 3-bromo-4-sulfamoylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

作用機序

The mechanism of action of Ethyl 3-bromo-4-sulfamoylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfamoyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .

類似化合物との比較

Comparison with Structural Analogs

The compound is compared below with structurally related benzoate esters, focusing on substituent variations at the 4-position, commercial availability, and physicochemical implications.

Substituent Variations and Key Differences

Key Observations:

This group is also pharmacologically relevant, as sulfonamides are known for antimicrobial activity .

Commercial Availability : Ethyl 3-bromo-4-sulfamoylbenzoate and its methyl analog are discontinued, likely due to niche applications or synthesis challenges. In contrast, analogs with alkyl (ethyl, methyl), alkoxy (methoxy), or halogen (fluoro) groups remain available, suggesting broader utility in organic synthesis .

Reactivity : The bromine atom at the 3-position is a common feature, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The sulfamoyl group may act as a directing group in electrophilic substitutions, whereas alkoxy or alkyl groups could stabilize the aromatic ring via electron-donating effects .

Stability Considerations :

- The sulfamoyl group may confer hydrolytic sensitivity under strong acidic or basic conditions, necessitating careful storage.

- Bromine’s electron-withdrawing effect could reduce the ester’s stability toward nucleophilic attack compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-bromo-4-sulfamoylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfamoylation : Introduce the sulfamoyl group at the 4-position of a brominated benzoate precursor using sulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) .

Esterification : Ethyl ester formation via acid-catalyzed esterification of the corresponding benzoic acid derivative .

- Optimization Tips : Use anhydrous conditions to minimize hydrolysis, and monitor reaction progress via TLC or HPLC. Adjust stoichiometry of sulfamoyl chloride (1.2–1.5 equivalents) to balance reactivity and byproduct formation .

Q. Which analytical techniques are most effective for characterizing Ethyl 3-bromo-4-sulfamoylbenzoate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine’s deshielding effect at C3) .

- X-ray Crystallography : Use SHELXL for structure refinement to resolve steric effects from the bromine and sulfamoyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₀BrNO₄S; theoretical MW: 308.15 g/mol) and isotopic patterns .

Q. What safety protocols are critical when handling Ethyl 3-bromo-4-sulfamoylbenzoate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using inert materials (e.g., vermiculite) .

- Disposal : Follow EPA guidelines for halogenated waste (RCRA code D003) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and sulfamoyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bromine at C3 and sulfamoyl group at C4 create steric bulk, limiting accessibility for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Electronic Effects : The electron-withdrawing sulfamoyl group deactivates the ring, slowing electrophilic substitution. Employ microwave-assisted synthesis to accelerate reactions .

- Case Study : Compare yields with analogous compounds (e.g., Ethyl 4-fluoro-3-sulfamoylbenzoate) to isolate substituent effects .

Q. How can researchers design experiments to evaluate the compound’s biological activity against enzyme targets?

- Methodological Answer :

- In Vitro Assays :

Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration assays. The sulfamoyl group is a known CA inhibitor .

Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .

- Dose-Response Analysis : Perform IC₅₀ calculations with nonlinear regression (e.g., GraphPad Prism) .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer :

- Controlled Replicates : Repeat experiments under standardized conditions (pH 2–7, 25–37°C) .

- Degradation Analysis : Use LC-MS to identify decomposition products (e.g., hydrolysis to 3-bromo-4-sulfamoylbenzoic acid) .

- Comparative Studies : Benchmark against structurally similar esters (e.g., ethyl 4-nitrobenzoate) to differentiate substituent-driven vs. general ester instability .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to CA-II (PDB ID: 3KS3). Parameterize the sulfamoyl group’s charge distribution with DFT calculations (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。